
(R)-N,N,2-Trimethylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N,N,2-Trimethylpropane-2-sulfinamide is a chiral sulfinamide compound that has gained attention in various fields of chemistry due to its unique structural properties and reactivity. This compound is particularly notable for its use as a chiral auxiliary in asymmetric synthesis, which is a crucial aspect of producing enantiomerically pure compounds in pharmaceuticals and other applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N,N,2-Trimethylpropane-2-sulfinamide typically involves the reaction of a sulfinyl chloride with an amine. One common method is the reaction of ®-tert-butanesulfinyl chloride with N,N-dimethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The temperature is maintained at a low level to control the reaction rate and ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of ®-N,N,2-Trimethylpropane-2-sulfinamide may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and reactors allows for precise control over reaction conditions, leading to consistent product quality. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired compound from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
®-N,N,2-Trimethylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides under specific conditions.
Reduction: Reduction reactions can convert the sulfinamide to sulfides or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonamides, while reduction can produce sulfides.
Applications De Recherche Scientifique
®-N,N,2-Trimethylpropane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s chiral properties make it useful in studying enzyme-substrate interactions and other biological processes.
Medicine: It plays a role in the synthesis of chiral drugs, which are essential for achieving the desired therapeutic effects and minimizing side effects.
Industry: The compound is used in the production of fine chemicals and specialty materials, where chirality is a critical factor.
Mécanisme D'action
The mechanism by which ®-N,N,2-Trimethylpropane-2-sulfinamide exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment during chemical reactions. This ensures that the resulting products have the desired chirality, which is crucial for their biological activity and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-N,N,2-Trimethylpropane-2-sulfinamide: The enantiomer of the compound, which has similar properties but opposite chirality.
tert-Butanesulfinamide: A related compound with a similar sulfinamide group but different substituents.
N,N-Dimethylsulfinamide: Another sulfinamide compound with different alkyl groups.
Uniqueness
®-N,N,2-Trimethylpropane-2-sulfinamide is unique due to its specific chiral configuration, which makes it particularly effective as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in target molecules with high selectivity and efficiency sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C6H15NOS |
|---|---|
Poids moléculaire |
149.26 g/mol |
Nom IUPAC |
N,N,2-trimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C6H15NOS/c1-6(2,3)9(8)7(4)5/h1-5H3 |
Clé InChI |
IBODEJCHERWVIS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)S(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


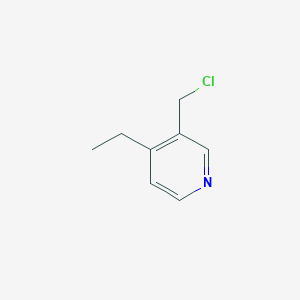
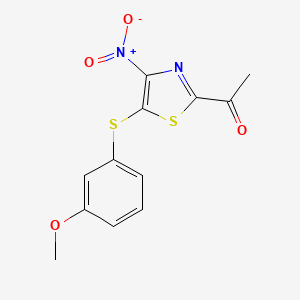
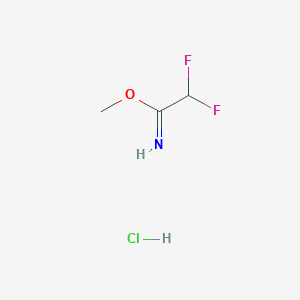
![1'-(2,4-Dichlorobenzyl)spiro[piperidine-4,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one hydrochloride](/img/structure/B13122610.png)
![2-[2-[Carboxymethyl(2-chloroethyl)amino]ethyl-(2-chloroethyl)amino]acetic acid;dihydrochloride](/img/structure/B13122623.png)
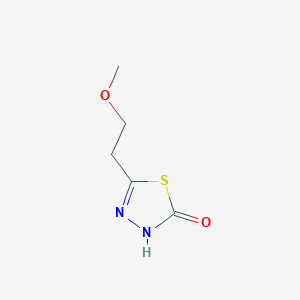
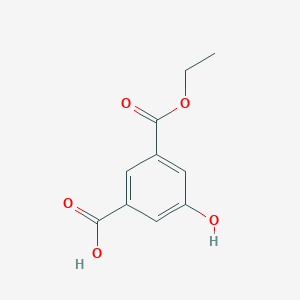
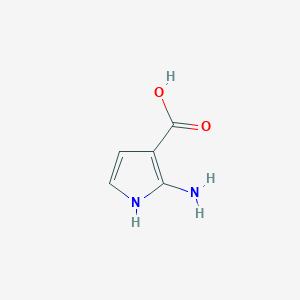
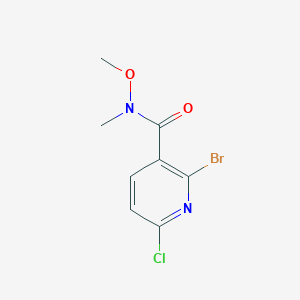
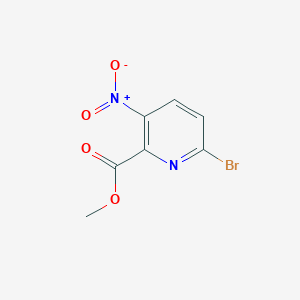
![3,3-Diphenylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13122680.png)


![2-(2,4-Dioxo-1,2-dihydropyrido[3,2-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B13122708.png)
